ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate is an organic compound characterized by the presence of a cyano group, a dibromo-substituted phenyl ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 3,5-dibromo-4-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of ethyl (2E)-2-cyano-3-(3,5-dibromo-4-oxophenyl)prop-2-enoate.
Reduction: Formation of ethyl (2E)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate.
Substitution: Formation of ethyl (2E)-2-cyano-3-(3,5-diazido-4-hydroxyphenyl)prop-2-enoate or ethyl (2E)-2-cyano-3-(3,5-dithioureido-4-hydroxyphenyl)prop-2-enoate.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate
- Ethyl (2E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate
- Ethyl (2E)-2-cyano-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-enoate
Uniqueness
Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate is unique due to the presence of dibromo substituents on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The bromine atoms can also serve as sites for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)11(16)10(14)5-7/h3-5,16H,2H2,1H3/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZYRMZNTZRDB-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)Br)O)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Br)O)Br)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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